molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No.: B1268378
CAS No.: 22913-26-4
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Description

Methyl 3-thiophenecarboxylate is an organic compound with the molecular formula C6H6O2S. It is a methyl ester derivative of thiophene-3-carboxylic acid. This compound is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-thiophenecarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:
Methyl 3-thiophenecarboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown potential in developing anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The compound's structure allows for modifications that enhance therapeutic efficacy.

Case Study:
Research has indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds synthesized from this precursor have been studied for their effectiveness as inhibitors of specific enzymes involved in cancer progression.

Organic Synthesis

This compound is widely employed as a building block in organic synthesis. It facilitates the production of complex molecules, including heterocycles that are integral to many chemical processes.

Chemical Reactions:

  • Oxidation: Converts this compound to thiophene-3-carboxylic acid.
  • Reduction: Can be reduced to thiophene-3-methanol.
  • Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Table 1: Common Reactions Involving this compound

Reaction TypeProductConditions
OxidationThiophene-3-carboxylic acidPotassium permanganate
ReductionThiophene-3-methanolLithium aluminum hydride
Electrophilic SubstitutionSubstituted thiophene derivativesBromine or chlorine

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact.

Application Insights:
The compound's derivatives are designed to target specific pests while reducing toxicity to non-target organisms, thereby enhancing crop protection and yield .

Material Science

This compound is explored in material science for developing conductive polymers and materials. These materials play a significant role in advancements in electronics and energy storage technologies.

Research Findings:
Recent studies have focused on incorporating this compound into polymer matrices to improve electrical conductivity and stability under operational conditions. This application is particularly relevant for organic solar cells and other electronic devices .

Biochemical Research

The compound is also valuable in biochemical research, where it aids in the study of enzyme mechanisms and metabolic pathways. Its derivatives can serve as probes or inhibitors in various biochemical assays.

Example Application:
In studies aimed at understanding metabolic pathways in cancer cells, this compound derivatives have been used to inhibit specific enzymes, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of methyl 3-thiophenecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

  • Thiophene-3-carboxylic acid
  • Thiophene-2-carboxylic acid
  • Methyl 2-thiophenecarboxylate

Comparison: Methyl 3-thiophenecarboxylate is unique due to its specific ester functional group at the 3-position of the thiophene ring. This structural feature influences its reactivity and the types of derivatives that can be synthesized from it. Compared to thiophene-2-carboxylic acid, it offers different regioselectivity in substitution reactions, making it valuable for synthesizing specific compounds .

Biological Activity

Methyl 3-thiophenecarboxylate (MTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with MTC, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C6H6O2S
  • Molecular Weight : 142.17 g/mol
  • CAS Number : 22288-78-4
  • Density : 1.1 g/cm³
  • Boiling Point : 334°C
  • Melting Point : 62°C

This compound has been shown to interact with various biological pathways, primarily through modulation of cyclic nucleotide signaling. Research indicates that derivatives of thiophenecarboxylates can suppress cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in different cell lines, suggesting a role as phosphodiesterase inhibitors .

Biological Activities

  • Antimicrobial Activity :
    • MTC exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • MTC has been reported to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
  • Cytotoxicity and Antitumor Activity :
    • Research has shown that MTC can induce apoptosis in cancer cell lines, suggesting potential use as an antitumor agent. The compound's ability to affect cell cycle regulation and induce cell death pathways has been documented in several studies.
  • Neuroprotective Effects :
    • Preliminary studies indicate that MTC may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuronal apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MTC against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
E. coli32
S. aureus32

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), MTC treatment resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

Treatment GroupTNF-α Level (pg/mL)
Control150
MTC80

Structure-Activity Relationship (SAR)

The biological activity of MTC can be attributed to its thiophene ring structure, which is known to enhance lipophilicity and facilitate membrane permeability. Variations in substituents on the thiophene ring can significantly alter its pharmacological profile.

Q & A

Q. Basic: What synthetic methodologies are recommended for Methyl 3-thiophenecarboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound is synthesized via esterification of 3-thiophenecarboxylic acid. While direct evidence for its synthesis is limited, analogous protocols for related thiophene esters (e.g., Methyl 2-aminothiophene-3-carboxylate) involve:

  • Condensation reactions using cyclohexanone, methyl cyanoacetate, and elemental sulfur in methanol with diethylamine as a base (85% yield) .
  • Catalytic esterification with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for activating carboxylic acids, as seen in MPTC synthesis .

Optimization strategies :

  • Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to minimize side reactions .
  • Purify via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm regiochemistry and esterification. For example, methyl esters typically show singlets near δ 3.8 ppm (¹H) and ~166 ppm (¹³C) .
  • Example : Methyl 2-aminothiophene-3-carboxylate exhibits distinct NH₂ (δ 3.78 ppm) and C=O (166.4 ppm) signals .

IR Spectroscopy :

  • Detect C=O (1650–1700 cm⁻¹) and C-O (1268 cm⁻¹) stretches .

Chromatography :

  • HPLC : Monitor purity using C18 columns and UV detection .

X-ray Crystallography :

  • Refine crystal structures using SHELXL or OLEX2 for bond-length/angle analysis .

Q. Advanced: How does this compound function as a ligand in metal complexes, and what are its implications for materials science?

Methodological Answer:
this compound’s thiophene ring and ester group enable coordination with transition metals (e.g., Mn, rare earths). Key applications:

  • Corrosion Inhibition : Rare-earth 3-thiophenecarboxylate complexes exhibit lower corrosion rates compared to sodium salts due to stronger metal-substrate interactions .
  • Anticancer Agents : Trinuclear Mn complexes with 3-thiophenecarboxylate ligands show structural stability and potential DNA/protein binding .

Synthesis Protocol :

  • React this compound with metal salts (e.g., MnCl₂) in ethanol/water.
  • Characterize via single-crystal XRD (OLEX2) and TGA to assess thermal stability .

Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., antibacterial vs. anticancer effects) arise from:

  • Variable substituents : Ester vs. amide groups alter lipophilicity and target affinity .
  • Assay conditions : Differences in bacterial strains (Gram+ vs. Gram-) or cell lines affect MIC values .

Resolution Strategies :

Structure-Activity Relationship (SAR) Studies :

  • Compare derivatives like Methyl 3-amino-4-methylthiophene-2-carboxylate (antibacterial) vs. Methyl 5-phenylthiophene-2-carboxylate (anticancer) .

Mechanistic Profiling :

  • Use molecular docking to predict binding to targets like protein-tyrosine phosphatase 1B .

Q. Basic: What are the crystallographic parameters and refinement tools for this compound derivatives?

Methodological Answer:
For crystal structure determination:

  • Data Collection : Use Bruker APEX-II CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement :
    • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding .
    • OLEX2 : Visualize and analyze intermolecular interactions (e.g., π-π stacking in thiophene rings) .

Example Parameters :

  • Space group: P-1
  • Bond lengths: C-S (1.71 Å), C-O (1.21 Å) .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to identify electron-rich sites (e.g., C-4/C-5 positions on thiophene) prone to nitration or halogenation .
  • Hammett Constants : Use σ values to predict substituent effects on reaction rates (e.g., electron-withdrawing esters direct electrophiles to C-5) .

Validation :

  • Compare computed NMR shifts (GIAO method) with experimental data to confirm accuracy .

Properties

IUPAC Name

methyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAEMILTFNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341583
Record name Methyl 3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-26-4
Record name 3-Thiophenecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22913-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-thiophenecarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene carboxylic acid (2.0 g, 15.60 mmol) in methanol (30 ml) was added a catalytic amount of sulphuric acid (0.5 ml) and the reaction mixture was heated to reflux for 2 hr. The solvent was removed under reduced pressure and the residue was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with water, concentrated and dried to give 3-thiophene carboxylic acid methyl ester (1.8 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-thiophenecarboxylic acid (2.0 g) was dissolved in MeOH (27 mL) and concentrated sulphuric acid (1.5 mL) was added. The reaction mixture was refluxed for 3 hours and 30 min., then concentrated under reduced pressure. A saturated NaHCO3 solution was added and the mixture was extracted with ethyl acetate. The organic phase was dried over Na2SO4 and concentrated in vacuo to give 1.98 g of the title compound as a colourless liquid which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3-thenoic acid (prepared as described by S. Gronowitz in Arkiv. Kemi., 7, 361-369, 1954) (4.7 g, 0.037 mole) in anhydrous ether was treated with an ethereal solution of diazomethane (from 7-8 g N-nitroso-methylurea and 40% aqueous potassium hydroxide (30 ml) and ether (100 ml)). Evaporation in vacuo gave methyl-3-thenoate (4.9 g). Lithium aluminium hydride (1.3 g) reduction in ether gave 3-hydroxymethylthiophene (3.4 g, 93%) as a colourless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3-thiophenecarboxylate
Methyl 3-thiophenecarboxylate
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Methyl 3-thiophenecarboxylate

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